Enantiomeric Purity: Impact on Peptide Bioactivity and Regulatory Compliance
The enantiomeric purity of Fmoc-D-Tyr(tBu)-OH is a critical quality attribute that directly influences the bioactivity and regulatory status of the resulting peptide. This compound is specified with an enantiomeric purity of ≥ 99.5% (Chiral HPLC) . This level of purity is essential as the D-isomer confers distinct resistance to enzymatic degradation compared to the L-isomer, which is crucial for developing stable therapeutic peptides . In contrast, the L-isomer, Fmoc-L-Tyr(tBu)-OH, is often specified with a comparable but distinct enantiomeric purity of ≥ 99.8% (a/a) , highlighting that while both can achieve high purity, the specific stereochemistry is not interchangeable and must be verified for the intended application.
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | ≥ 99.5% (Chiral HPLC) |
| Comparator Or Baseline | Fmoc-L-Tyr(tBu)-OH (CAS 71989-38-3): ≥ 99.8% (a/a) |
| Quantified Difference | Both are highly pure but represent opposite stereoisomers. Substitution would yield a peptide with opposite chirality, potentially altering or abolishing its biological function. |
| Conditions | Chiral HPLC analysis; as specified by vendors. |
Why This Matters
Ensuring the correct enantiomer is procured is fundamental; using the L-isomer in place of the D-isomer will produce a diastereomeric or enantiomeric peptide with unpredictable and likely non-functional biological activity.
